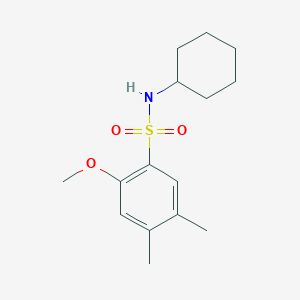
N-cyclohexyl-2-methoxy-4,5-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-2-methoxy-4,5-dimethylbenzenesulfonamide, also known as S-Methylisothiourea sulfate (SMT), is a chemical compound that has been studied for its various applications in scientific research. This compound has been found to have potential as a therapeutic agent for various diseases due to its unique chemical properties.
Aplicaciones Científicas De Investigación
N-cyclohexyl-2-methoxy-4,5-dimethylbenzenesulfonamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been found to have anti-inflammatory, anti-tumor, and neuroprotective properties. In addition, this compound has been studied for its potential use in treating Parkinson's disease, Alzheimer's disease, and Huntington's disease.
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-2-methoxy-4,5-dimethylbenzenesulfonamide is not fully understood. However, it has been found to inhibit the activity of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide (NO) in response to inflammation. By inhibiting iNOS, this compound reduces the production of NO, which is a key mediator of inflammation. In addition, N-cyclohexyl-2-methoxy-4,5-dimethylbenzenesulfonamide has been found to inhibit the activity of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme that plays a role in DNA repair. By inhibiting PARP-1, this compound can induce cell death in cancer cells.
Biochemical and Physiological Effects
N-cyclohexyl-2-methoxy-4,5-dimethylbenzenesulfonamide has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of NO. In addition, this compound has been found to induce cell death in cancer cells by inhibiting the activity of PARP-1. Furthermore, N-cyclohexyl-2-methoxy-4,5-dimethylbenzenesulfonamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-cyclohexyl-2-methoxy-4,5-dimethylbenzenesulfonamide in lab experiments is its well-established synthesis method. This compound is readily available and can be synthesized in large quantities. In addition, this compound has been extensively studied and its properties are well-known. However, one limitation of using N-cyclohexyl-2-methoxy-4,5-dimethylbenzenesulfonamide is its potential toxicity. This compound has been found to be toxic to some cell types and caution should be taken when using it in lab experiments.
Direcciones Futuras
There are several future directions for the study of N-cyclohexyl-2-methoxy-4,5-dimethylbenzenesulfonamide. One potential direction is the development of new therapeutic applications for this compound. It has been found to have potential as a therapeutic agent for various diseases and further studies could lead to the development of new treatments. Another potential direction is the study of the mechanism of action of this compound. Although the mechanism of action is not fully understood, further studies could lead to a better understanding of how this compound works. Finally, the study of the toxicity of N-cyclohexyl-2-methoxy-4,5-dimethylbenzenesulfonamide is an important future direction. Understanding the toxicity of this compound could lead to the development of safer treatments.
Métodos De Síntesis
The synthesis of N-cyclohexyl-2-methoxy-4,5-dimethylbenzenesulfonamide involves the reaction of cyclohexylamine with 4,5-dimethyl-2-nitrophenol to form the corresponding amine. This amine is then reacted with methanesulfonyl chloride to yield the desired product, N-cyclohexyl-2-methoxy-4,5-dimethylbenzenesulfonamide. The synthesis of this compound has been well-established and is commonly used in scientific research.
Propiedades
IUPAC Name |
N-cyclohexyl-2-methoxy-4,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S/c1-11-9-14(19-3)15(10-12(11)2)20(17,18)16-13-7-5-4-6-8-13/h9-10,13,16H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCRDZGWYGWQGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2CCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-methoxy-4,5-dimethylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

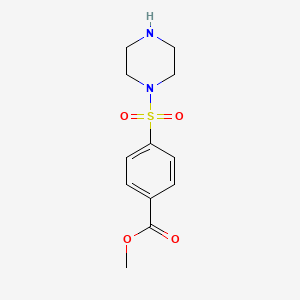
![2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-4-methyl-1,3-thiazole](/img/structure/B2946433.png)
![4-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2946434.png)
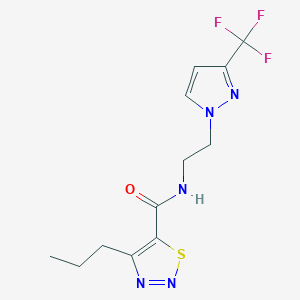
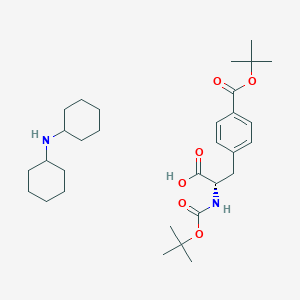
![4-{[11-(3-Butenoyloxy)undecyl]oxy}benzenecarboxylic acid](/img/structure/B2946441.png)

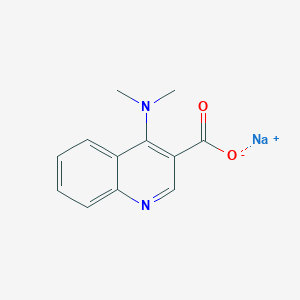
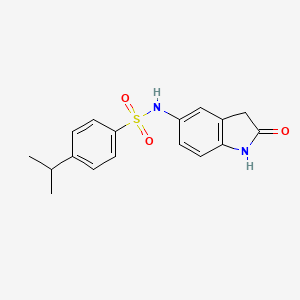


![Methyl 3-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B2946448.png)
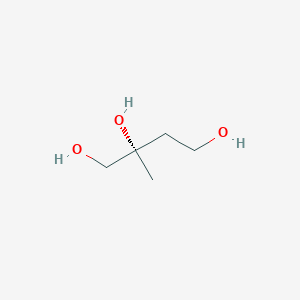
![(Z)-5-nitro-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2946450.png)